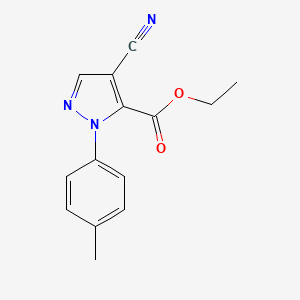

ethyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-5-carboxylate

Description

Ethyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-5-carboxylate is a pyrazole-based heterocyclic compound characterized by a 4-methylphenyl substituent at the N1 position, a cyano group at C4, and an ethyl carboxylate ester at C3. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to modulate biological activity through substituent variations.

Properties

IUPAC Name |

ethyl 4-cyano-2-(4-methylphenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c1-3-19-14(18)13-11(8-15)9-16-17(13)12-6-4-10(2)5-7-12/h4-7,9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHOGEIRKMFESNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NN1C2=CC=C(C=C2)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring. The cyano group is introduced through the reaction of the pyrazole intermediate with a suitable nitrile source, such as cyanogen bromide, under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The use of automated systems for reagent addition and product isolation helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-5-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.

Substitution: The cyano and ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form substituted pyrazole derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Pyrazole derivatives with oxidized functional groups.

Reduction: Reduced pyrazole derivatives with hydrogenated functional groups.

Substitution: Substituted pyrazole derivatives with new functional groups replacing the cyano or ester groups.

Scientific Research Applications

Ethyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family, characterized by a cyano group, a methylphenyl group, and an ethyl ester group attached to the pyrazole ring. It has the molecular formula C14H13N3O2 and a molecular weight of 255.27 . This compound is used in scientific research, with applications spanning chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound serves as a building block for synthesizing complex heterocyclic compounds, and it is investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties. It is also explored as a pharmaceutical intermediate in developing new drugs and utilized in producing agrochemicals and other specialty chemicals.

This compound exhibits significant biological activities, making it valuable in anticancer and antiviral research.

Anticancer Activity

- It demonstrates antiproliferative effects against cancer cell lines, including breast, lung, and colorectal cancer cells.

- The mechanism involves inhibiting key signaling pathways that promote cell growth and survival, such as the Aurora-A kinase pathway.

- Reported IC50 values range from 0.067 µM to 42.30 µM across different studies.

Antiviral Activity

- Pyrazole derivatives can act as inhibitors of HIV replication.

- Ethyl 4-cyano derivatives inhibit viral entry and replication, suggesting their potential as novel antiviral agents.

Chemical Reactions

This compound undergoes several types of chemical reactions:

- Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

- Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.

- Substitution: The cyano and ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of ethyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural analogs differ in substituents at the N1 position and the position of functional groups on the pyrazole ring. Below is a comparative analysis:

Key Observations:

- Substituent Position: The target compound’s cyano group at C4 distinguishes it from analogs like ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate, where the cyano group is at C4. This positional difference may alter electronic effects (e.g., dipole moments) and steric interactions, impacting reactivity or binding affinity in biological systems.

- N1 Substituent Effects: The 4-methylphenyl group in the target compound introduces moderate electron-donating effects compared to phenyl (purely aromatic) or pyridinyl (electron-withdrawing) groups.

- Safety Profile: Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate (CAS 98476-09-6) exhibits acute oral toxicity (Category 4) and skin irritation (Category 2), suggesting that the 4-methylphenyl group in the target compound may mitigate or exacerbate these hazards depending on metabolic pathways .

Crystallographic and Computational Analysis

- SHELX/SIR97 Tools: Programs like SHELXL and SIR97 are critical for resolving crystal structures of pyrazole derivatives. For instance, ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate’s structure could be compared to the target compound to assess packing efficiency or hydrogen-bonding patterns .

- Electronic Effects: The 4-methylphenyl group may induce subtle torsional angles in the pyrazole ring compared to phenyl or pyridinyl groups, affecting molecular conformation in solid-state or solution phases.

Biological Activity

Ethyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and antiviral research. This article explores the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 230.26 g/mol. Its structure features a pyrazole ring substituted with a cyano group and an ethyl ester, which are critical for its biological activity.

The biological activity of this compound has been linked to its ability to inhibit various cellular pathways:

- Anticancer Activity : The compound exhibits antiproliferative effects against several cancer cell lines, including breast (MDA-MB-231), lung (A549), and colorectal cancer cells. The mechanism involves the inhibition of key signaling pathways that promote cell growth and survival, such as the Aurora-A kinase pathway, with reported IC50 values ranging from 0.067 µM to 42.30 µM across different studies .

- Antiviral Activity : Recent studies indicate that pyrazole derivatives can act as inhibitors of HIV replication. Ethyl 4-cyano derivatives have shown promise in inhibiting viral entry and replication, suggesting potential as novel antiviral agents .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the pyrazole ring significantly impact the biological activity of the compound:

- Substitution Effects : Electron-withdrawing groups at specific positions on the phenyl ring enhance inhibitory activity. For instance, compounds with halogen substitutions demonstrated increased potency compared to their non-substituted counterparts .

- Alkyl Chain Variations : Variations in the alkyl chain length and branching at the N-1 position of the pyrazole moiety have been shown to influence both anticancer and antiviral activities, highlighting the importance of hydrophobic interactions in enhancing bioactivity .

Case Studies

- Anticancer Efficacy : In a study evaluating a series of pyrazole derivatives, this compound exhibited significant cytotoxicity against various cancer cell lines with GI50 values indicating potent growth inhibition. The study emphasized the role of structural modifications in enhancing anticancer properties .

- Antiviral Screening : Another investigation focused on the antiviral potential against HIV-1 demonstrated that derivatives similar to ethyl 4-cyano compounds were effective in reducing viral loads in vitro without significant cytotoxicity to host cells. This highlights their therapeutic potential in treating viral infections .

Comparative Biological Activity Table

Q & A

Q. What are the established synthetic routes for ethyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

- Cyclocondensation : Reacting ethyl acetoacetate derivatives with hydrazines or substituted phenylhydrazines to form the pyrazole core. For example, cyclocondensation with 4-methylphenylhydrazine under reflux in ethanol yields the intermediate pyrazole ester .

- Cyanation : Introducing the cyano group at position 4 via nucleophilic substitution using reagents like CuCN or KCN in polar aprotic solvents (e.g., DMF) .

- Optimization : Reaction yields (typically 60–80%) can be improved by controlling temperature (70–90°C), catalyst selection (e.g., triethylamine), and solvent purity. Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR : and NMR confirm substituent positions (e.g., cyano at δ ~110 ppm, ester carbonyl at δ ~165 ppm) .

- IR : Peaks at ~2200 cm (C≡N) and ~1700 cm (ester C=O) validate functional groups .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .

Q. What are the key physicochemical properties influencing its reactivity and solubility?

- Solubility : Limited in water (<0.1 mg/mL), but soluble in DMSO or DMF, critical for in vitro assays .

- pKa : The cyano group (pKa ~-1) and ester moiety (pKa ~5) affect protonation states under physiological conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Dose-Response Studies : Establish EC values across multiple assays (e.g., antimicrobial vs. anti-inflammatory) to identify context-dependent effects .

- Structural Analogs : Compare activity with derivatives lacking the 4-cyano or 4-methylphenyl groups to isolate pharmacophores (Table 1) .

Table 1 : Bioactivity Comparison of Pyrazole Derivatives

| Substituent | Antimicrobial IC (µM) | Anti-inflammatory IC (µM) |

|---|---|---|

| 4-Cyano, 4-methylphenyl | 12.3 ± 1.2 | 45.6 ± 3.8 |

| 4-H, 4-methylphenyl | >100 | 82.4 ± 5.1 |

| 4-Cyano, phenyl | 18.9 ± 2.1 | >100 |

Q. What computational strategies predict binding modes of this compound to target enzymes?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes like COX-2 (PDB: 3LN1). The cyano group forms hydrogen bonds with Arg120, while the 4-methylphenyl group occupies hydrophobic pockets .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-enzyme complexes, with RMSD <2 Å indicating stable binding .

Q. How does the electronic nature of substituents influence reaction pathways in further functionalization?

- Electrophilic Aromatic Substitution : The electron-withdrawing cyano group deactivates the pyrazole ring, directing substituents to position 3. DFT calculations (B3LYP/6-31G*) show reduced electron density at position 4 .

- Nucleophilic Attack : The ester group undergoes hydrolysis to carboxylic acid under basic conditions (NaOH/EtOH), confirmed by NMR loss of ethyl signals .

Methodological Considerations

Q. What crystallographic techniques validate the solid-state structure of this compound?

Q. How can SAR studies improve selectivity for specific biological targets?

- Library Synthesis : Prepare derivatives with varied substituents (e.g., halogenation at the phenyl ring, ester-to-amide conversion).

- In Silico Screening : Use SwissADME to predict ADMET properties, prioritizing analogs with LogP <3 and topological polar surface area (TPSA) >60 Ų for CNS activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.